

pivaloyl cyanide patent literature analysis

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Compound Focus: Pivaloyl cyanide

CAS No.: 42867-40-3

Cat. No.: S774191

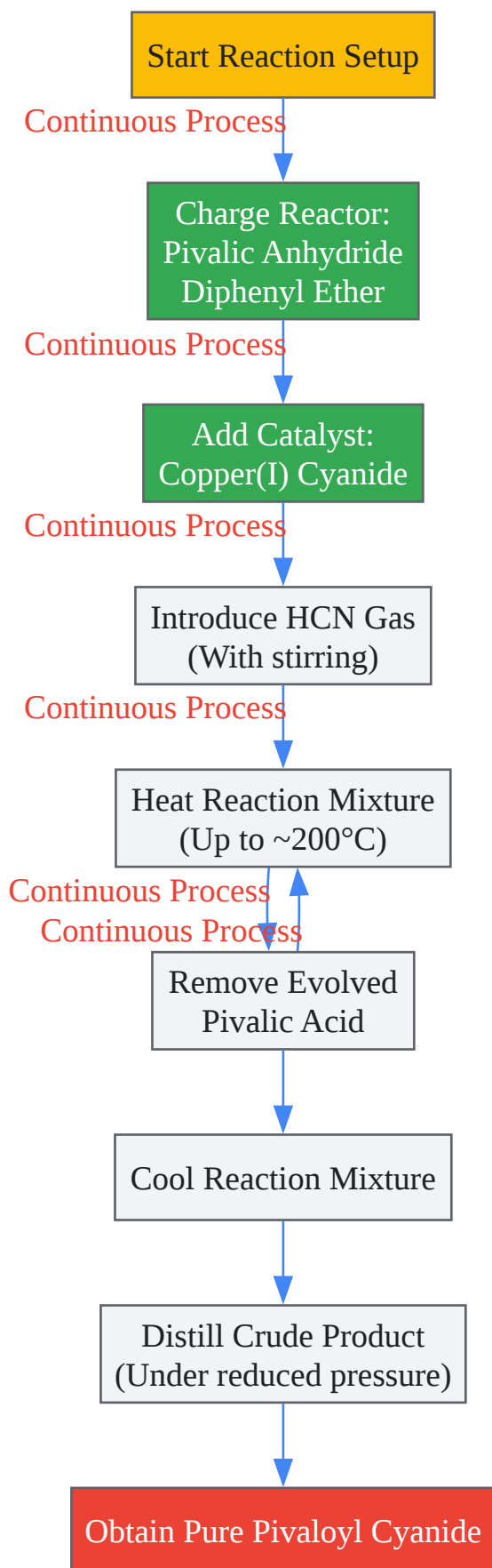
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Patent Process Data Summary

Feature	Description
Primary Reactant	Pivalic anhydride [1] [2] [3]
Cyanide Source	Hydrogen cyanide (HCN) [1] [2] [3]
Key Catalyst	Copper(I) cyanide (CuCN) [1] [2] [3]
Common Solvent/Diluent	Diphenyl ether [1] [2] [3]
Typical Yield	~70-75% [4]
Product Boiling Point	147 °C [5] [6]

Detailed Experimental Protocol

The following workflow details the synthesis of **pivaloyl cyanide** as described in the patent literature. This process is designed to be performed as a batch reaction.



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Step-by-Step Methodology

- **Reaction Setup:** A suitable reactor is charged with pivalic anhydride and diphenyl ether as the reaction medium [1] [2]. The process can use a molar ratio of hydrogen cyanide to pivalic anhydride between 1:1 and 1.5:1 [4].
- **Catalyst Addition:** Copper(I) cyanide catalyst is added to the mixture. The patents note that alkali metal or alkaline earth metal salts can be added as co-catalysts [1] [3].
- **HCN Introduction:** Gaseous hydrogen cyanide is introduced into the stirred mixture [2] [3].
- **Reaction and By-product Removal:** The reaction mixture is heated, often up to about 200°C. As the reaction proceeds, pivalic acid is formed as a by-product and is continuously removed from the reaction vessel, for example, by distillation [1] [4]. This step is crucial for driving the reaction to completion.
- **Work-up and Isolation:** After the reaction is complete, the mixture is cooled. The crude **pivaloyl cyanide** is then isolated from the high-boiling diphenyl ether solvent and purified, typically via fractional distillation under reduced pressure [1] [2] [4].

Analysis and Key Features

The patent literature describes a process designed for efficiency and safety.

- **Safety Focus:** Using stable, solid pivalic anhydride instead of highly reactive acid chlorides is a key safety improvement [3]. The entire process is engineered to handle the highly toxic HCN in a controlled manner.
- **Process Efficiency:** The continuous removal of the pivalic acid by-product shifts the reaction equilibrium toward the desired product, improving yield [1]. The use of a high-boiling solvent like diphenyl ether facilitates easy separation of the product.

Commercial Context

Pivaloyl cyanide is commercially available from chemical suppliers, with current listings indicating it is manufactured in China and sold in quantities like 25kg or 100kg drums [5] [6]. Its primary value lies as a building block in organic synthesis.

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References

1. CA1165778A - Process for the preparation of pivaloyl cyanide [patents.google.com]
2. US4432910A - Preparation of pivaloyl cyanide [patents.google.com]
3. Process for the manufacture of pivaloyl cyanide [patents.google.com]
4. HU188303B - Process for preparing pivaloyl-cyanide [patents.google.com]
5. China CAS 42867-40-3 | PIVALOYL Manufacturers and... CYANIDE [alfa-industry.com]
6. Supplier, Pivaloyl Latest Price, CAS... Cyanide Pivaloyl Cyanide [chemball.com]

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